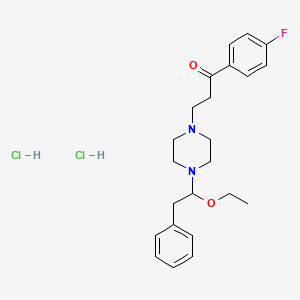![molecular formula C10H12N4O4S B14710830 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione CAS No. 13263-91-7](/img/structure/B14710830.png)
3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione is a nucleoside analog derived from the nucleoside antibiotics formycin and formycin B . This compound belongs to the class of pyrazolopyrimidine nucleosides, which have been studied for their potential biological and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione typically involves the conversion of formycin B into various intermediates. One common method includes the following steps :
Acetylation: Formycin B is acetylated to protect the hydroxyl groups.
Chlorination: The acetylated formycin B is then chlorinated to introduce a chloro group at the 7-position.
Deacetylation: The acetyl groups are removed to yield 7-chloro-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine.
Nucleophilic Displacement: The 7-chloro group is displaced by various nucleophiles to form different derivatives, including this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The 7-chloro group can be displaced by various nucleophiles to form different derivatives.
Alkylation: Direct alkylation of the thione group can produce 7-methylthio and 7-allylthio derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxylamine, trimethylamine, and hydrazine.
Alkylation: Alkyl halides are typically used as alkylating agents.
Major Products Formed
- 7-Hydroxyamino-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
- 7-Trimethylammonio-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
- 7-Hydrazino-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
- 7-Methylthio-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
- 7-Allylthio-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
Applications De Recherche Scientifique
- Chemistry : Used as a building block for the synthesis of other nucleoside analogs .
- Biology : Investigated for its potential as an antiviral and anticancer agent .
- Medicine : Explored for its therapeutic potential in treating viral infections and cancer .
- Industry : Potential applications in the development of new pharmaceuticals and biotechnological products .
Mécanisme D'action
The mechanism of action of 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis . This compound targets specific enzymes involved in DNA and RNA synthesis, thereby disrupting the replication of viral and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Formycin B : The parent compound from which 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione is derived .
- 7-Chloro-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine : An intermediate in the synthesis of this compound .
- 7-Hydroxyamino-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine : A derivative formed by nucleophilic substitution .
Uniqueness
This compound is unique due to its thione group at the 7-position, which imparts distinct chemical and biological properties compared to other nucleoside analogs .
Propriétés
Numéro CAS |
13263-91-7 |
|---|---|
Formule moléculaire |
C10H12N4O4S |
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C10H12N4O4S/c15-1-3-7(16)8(17)9(18-3)5-4-6(14-13-5)10(19)12-2-11-4/h2-3,7-9,15-17H,1H2,(H,13,14)(H,11,12,19) |
Clé InChI |
LQKUBPCOEHEOEC-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=S)C2=NNC(=C2N1)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


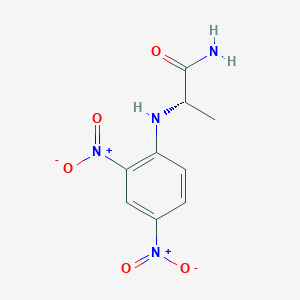
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)


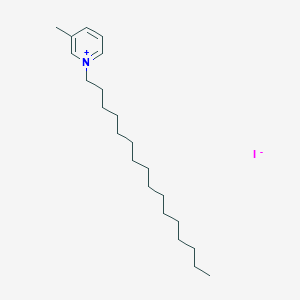

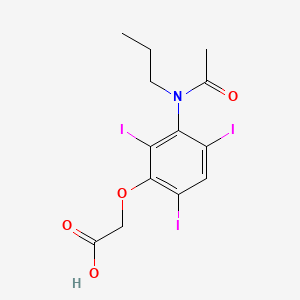

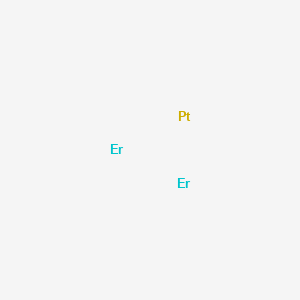
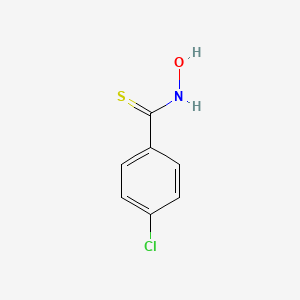
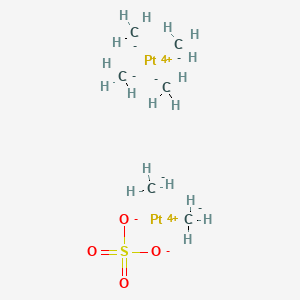

![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
